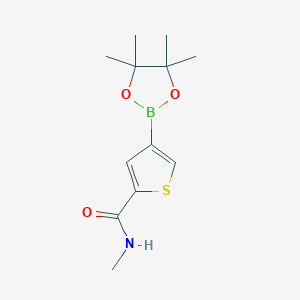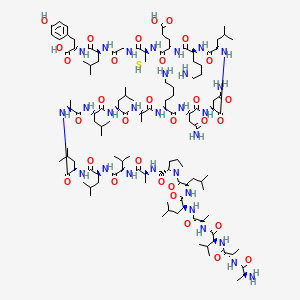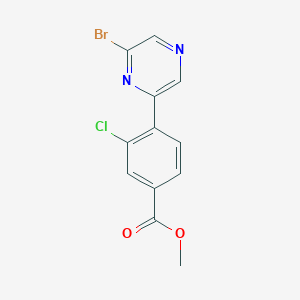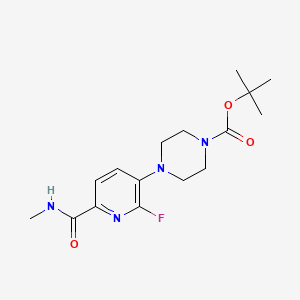![molecular formula C12H6ClF3N4O2 B15363785 3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15363785.png)
3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazolyl group, a trifluoromethyl group, and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative, and a chloro-substituted imidazole derivative. The trifluoromethyl group is introduced through a trifluoromethylation reaction, which can be performed using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes and maintaining precise reaction conditions. Continuous flow chemistry might be employed to enhance efficiency and control over the reaction parameters. Purification steps, such as recrystallization or chromatography, would be necessary to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially at the pyrazolyl or imidazo[1,2-a]pyridine moieties.
Reduction: Reduction reactions might target the chloro or trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation products might include carboxylic acids or ketones.
Reduction products could be chloroalkanes or trifluoromethylated alkanes.
Substitution products would vary based on the reagents used, potentially yielding a wide range of derivatives.
Scientific Research Applications
Chemistry: This compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may be used as a tool in biological studies to investigate the effects of trifluoromethyl groups on biological systems, potentially leading to new insights into drug design.
Medicine: The compound's potential as a lead compound in drug discovery is significant, given its structural complexity and the presence of multiple functional groups that can interact with biological targets.
Industry: In the chemical industry, this compound could be used as an intermediate in the synthesis of various products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group, in particular, is known to enhance binding affinity and metabolic stability, making it a valuable feature in drug design.
Comparison with Similar Compounds
3-Chloro-6-(1H-pyrazol-4-yl)pyridazine
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine
Uniqueness: 3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid stands out due to its trifluoromethyl group, which is not present in the other listed compounds
Properties
Molecular Formula |
C12H6ClF3N4O2 |
|---|---|
Molecular Weight |
330.65 g/mol |
IUPAC Name |
3-chloro-6-(1H-pyrazol-4-yl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H6ClF3N4O2/c13-9-8(11(21)22)19-10-7(12(14,15)16)1-5(4-20(9)10)6-2-17-18-3-6/h1-4H,(H,17,18)(H,21,22) |
InChI Key |
MEWZQZLITZRMGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=C(N2C=C1C3=CNN=C3)Cl)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


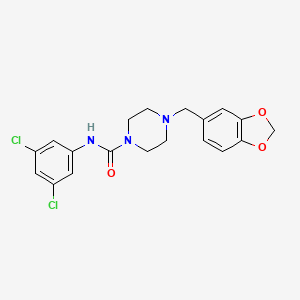
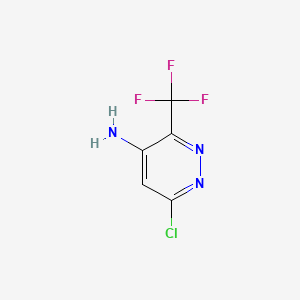
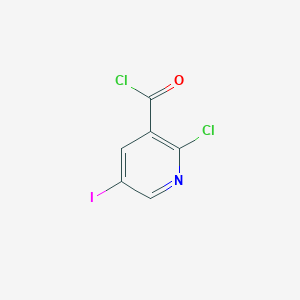
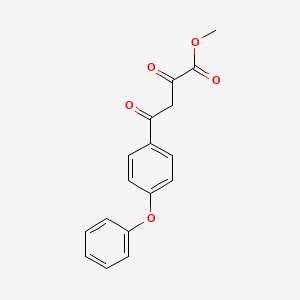
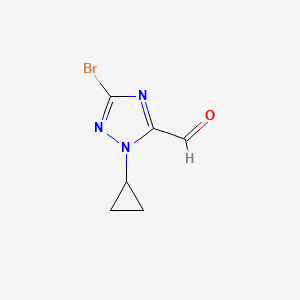

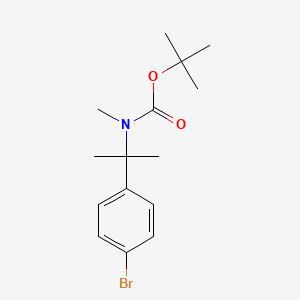
![Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15363771.png)
